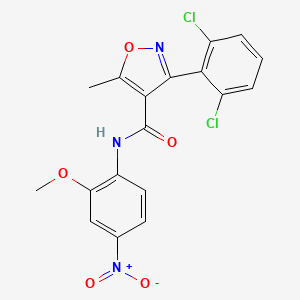![molecular formula C23H25ClN4O2 B5135690 N-{1-[1-(3-chlorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-methoxybenzamide](/img/structure/B5135690.png)
N-{1-[1-(3-chlorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{1-[1-(3-chlorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-methoxybenzamide, also known as JNJ-40411813, is a novel drug compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
N-{1-[1-(3-chlorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-methoxybenzamide acts as a selective antagonist of the dopamine D2 receptor, which is involved in the regulation of various physiological and behavioral processes. The drug binds to the receptor and blocks the action of dopamine, which is a neurotransmitter that plays a key role in the regulation of mood, behavior, and cognition. By blocking the dopamine D2 receptor, N-{1-[1-(3-chlorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-methoxybenzamide has been shown to improve cognitive function and reduce symptoms of schizophrenia in preclinical studies.
Biochemical and Physiological Effects:
N-{1-[1-(3-chlorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-methoxybenzamide has been shown to have a number of biochemical and physiological effects in preclinical studies. The drug has been shown to increase the release of acetylcholine, a neurotransmitter that is involved in the regulation of cognitive function. Additionally, N-{1-[1-(3-chlorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-methoxybenzamide has been shown to reduce the levels of pro-inflammatory cytokines, which are involved in the pathogenesis of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
N-{1-[1-(3-chlorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-methoxybenzamide has several advantages for lab experiments. The drug has a high affinity for the dopamine D2 receptor, which makes it a useful tool for studying the role of this receptor in various physiological and behavioral processes. Additionally, N-{1-[1-(3-chlorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-methoxybenzamide has been shown to have anti-inflammatory properties, which makes it a useful tool for studying the pathogenesis of inflammatory diseases. However, one limitation of N-{1-[1-(3-chlorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-methoxybenzamide is that it has not been extensively studied in humans, which limits its potential clinical applications.
Future Directions
There are several future directions for the research on N-{1-[1-(3-chlorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-methoxybenzamide. One potential direction is to study the drug's potential therapeutic applications in other neuropsychiatric disorders, such as bipolar disorder and depression. Additionally, further studies are needed to elucidate the drug's mechanism of action and to identify potential biomarkers that could be used to predict patient response to treatment. Finally, future studies should focus on optimizing the synthesis method of N-{1-[1-(3-chlorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-methoxybenzamide to improve the yield and purity of the final product.
Conclusion:
N-{1-[1-(3-chlorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-methoxybenzamide is a novel drug compound that has gained significant attention in scientific research due to its potential therapeutic applications. The drug has a high affinity for the dopamine D2 receptor and has been shown to have anti-inflammatory properties. While N-{1-[1-(3-chlorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-methoxybenzamide has several advantages for lab experiments, further studies are needed to elucidate its mechanism of action and to identify its potential clinical applications.
Synthesis Methods
N-{1-[1-(3-chlorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-methoxybenzamide is synthesized through a multi-step process involving the reaction of 4-methoxybenzoyl chloride with 1-(3-chlorobenzyl)-4-piperidinone to give N-{1-[1-(3-chlorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-methoxybenzamide. The synthesis method has been optimized to yield high purity and yield of the final product.
Scientific Research Applications
N-{1-[1-(3-chlorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-methoxybenzamide has been extensively studied for its potential therapeutic applications in various disease conditions. The drug has been shown to have a high affinity for the dopamine D2 receptor, which makes it a potential candidate for the treatment of schizophrenia and other neuropsychiatric disorders. Additionally, N-{1-[1-(3-chlorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-methoxybenzamide has been shown to have anti-inflammatory properties, making it a potential therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
N-[2-[1-[(3-chlorophenyl)methyl]piperidin-4-yl]pyrazol-3-yl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN4O2/c1-30-21-7-5-18(6-8-21)23(29)26-22-9-12-25-28(22)20-10-13-27(14-11-20)16-17-3-2-4-19(24)15-17/h2-9,12,15,20H,10-11,13-14,16H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPJUJLXNOBSZAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=NN2C3CCN(CC3)CC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-thiophenecarboxamide](/img/structure/B5135624.png)

![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2,2-diphenylacetamide](/img/structure/B5135638.png)


![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-2-(1H-pyrazol-1-yl)benzamide](/img/structure/B5135649.png)

![N-({[4-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide](/img/structure/B5135658.png)
![N-[2-(dimethylamino)ethyl]-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B5135659.png)
amine oxalate](/img/structure/B5135667.png)

![4-[3-(1H-pyrazol-3-yl)phenyl]furo[3,2-c]pyridine trifluoroacetate](/img/structure/B5135696.png)
